molecular formula C5H7O2- B107027 Acetylacetonate CAS No. 17272-66-1

Acetylacetonate

Cat. No.: B107027
CAS No.: 17272-66-1
M. Wt: 99.11 g/mol
InChI Key: POILWHVDKZOXJZ-ARJAWSKDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylacetonate, also known as acetylacetone, is an organic compound with the formula CH₃COCH₂COCH₃. It is a β-diketone that exists in two tautomeric forms, keto and enol, which are rapidly interconvertible. This compound is widely used as a ligand in coordination chemistry, forming complexes with various metal ions. The this compound anion is a bidentate ligand, meaning it can form two bonds with a metal ion, creating a stable six-membered chelate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetyl acetonate typically involves the reaction of acetylacetone with a metal salt. The general reaction is as follows: [ \text{M}^{z+} + z \text{Hacac} \rightleftharpoons \text{M(acac)}_z + z \text{H}^+ ] where M is a metal ion and Hacac is acetylacetone. The addition of a base helps to remove a proton from acetylacetone, shifting the equilibrium towards the formation of the metal complex .

Industrial Production Methods

Industrial production of metal acetylacetonates often involves reacting a metal hydroxide, metal hydrated oxide, or metal oxide with acetylacetone. The reaction is typically carried out under stirring and heating to a specific temperature, followed by cooling, filtering, and purifying the product .

Mechanism of Action

The mechanism of action of acetyl acetonate involves its ability to form stable chelate rings with metal ions. This chelation stabilizes the metal ion and can enhance its reactivity in catalytic processes. The molecular targets and pathways involved include the coordination of the acetylacetonate ligand to the metal ion, forming a six-membered ring that can participate in various chemical reactions .

Properties

CAS No.

17272-66-1

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1/b4-3-

InChI Key

POILWHVDKZOXJZ-ARJAWSKDSA-M

Isomeric SMILES

C/C(=C/C(=O)C)/[O-]

SMILES

CC(=CC(=O)C)[O-]

Canonical SMILES

CC(=CC(=O)C)[O-]

Related CAS

13395-16-9 (copper(+2) salt)
14024-58-9 (manganese(II) salt)
14284-89-0 (manganese(III) salt)
15435-71-9 (hydrochloride salt)
19393-11-4 (potassium salt)
21679-31-2 (chromium(III) salt)

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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